

Technical Support Center: Large-Scale Synthesis of Antitumor Agent E7130

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Compound of Interest		
Compound Name:	Antitumor agent-130	
Cat. No.:	B12381229	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of the potent antitumor agent E7130. Based on published data, "Antitumor agent-130" is identified as E7130, a structurally complex analog of the marine natural product halichondrin B.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of E7130, with solutions derived from published process development studies.

Question: We are experiencing low overall yields in the final stages of the synthesis, particularly during fragment coupling and cyclization. How can this be improved?

Answer: This is a well-documented challenge, especially in early-generation synthetic routes. The initial 109-step synthesis of E7130 suffered from low yields in its final steps, rendering it unsuitable for scale-up.[1] The key to overcoming this was a strategic change in the fragment coupling methodology.

- Initial Approach (Problematic): The first-generation synthesis featured a grueling 47-step linear sequence, leading to significant material loss before the crucial final steps.[1]
- Recommended Solution (Third-Generation Route): A major breakthrough was achieved by redesigning the synthesis to use a novel Zr/Ni mediated ketone coupling reaction to join the

Troubleshooting & Optimization





two large fragments of the molecule. This strategic shift resulted in "marked improvements in the overall efficiency of synthesis".[1] This newer route simplifies the final deprotection and cyclization steps, avoiding a cumbersome sequential process and significantly boosting yield.[1]

Question: Our purification process requires multiple, difficult HPLC runs to remove impurities, which is not viable for large-scale production. Are there alternative strategies?

Answer: Yes, this was a specific issue with the second-generation synthetic route.[1] While an improvement over the first, it still required "non-trivial HPLC work" for purification. The most effective solution is the adoption of the third-generation synthesis strategy, which was designed to address this bottleneck. The robustness of this route allowed for the successful GMP manufacturing of 11.5g of E7130 at over 99.8% purity without the need for any HPLC purification, a critical achievement for large-scale production.[2]

Question: How can we ensure proper stereochemical control across the 31 chiral centers during a multi-gram scale-up?

Answer: The immense stereochemical complexity of E7130, with 31 chiral centers creating roughly 4 billion potential stereoisomers, is a primary challenge.[3][4] There is no simple troubleshooting fix for this; stereocontrol must be rigorously designed into the synthetic route from the beginning.

- Core Principle: The successful multi-gram synthesis demonstrates that the chosen pathway, developed by the Kishi group, exerts exceptional control over each stereocenter's formation. [3][4][5][6]
- Key Takeaway: If you are facing stereocontrol issues, it likely indicates a problem with the
 specific reagents, conditions, or the fundamental design of the synthetic step. A thorough
 review of the established, published synthetic route is critical. The third-generation route was
 specifically optimized to construct key stereocenters early and reliably within the fragments
 before the main coupling reaction.[1]

Question: We are struggling to transition our milligram-scale synthesis to a multi-gram scale under GMP conditions. What are the critical considerations?



Answer: The transition from small-scale lab synthesis to large-scale GMP manufacturing is a significant hurdle. The successful production of E7130 provides a roadmap. It took approximately 18 months to move from the initial milligram-scale synthesis to a ten-gram GMP batch.[7][8][9]

- Robust Reactions: Each step must be highly reproducible and tolerant of minor fluctuations in conditions. The Zr/Ni mediated coupling was a key enabling reaction that proved to be robust and scalable.
- Process Optimization: Intensive process research and close collaboration between research and manufacturing teams are essential to identify and mitigate potential failure points before they occur on a large scale.[2]
- Impurity Profiling: A deep understanding of potential side-reactions and the resulting impurities is necessary to develop a process that avoids them, minimizing the need for complex downstream purification.

Frequently Asked Questions (FAQs)

What is Antitumor Agent E7130? E7130 is a highly complex synthetic analog of halichondrin B, a natural product isolated from marine sponges.[1][5] It possesses a molecular weight of 1066 and a 52-carbon backbone with 31 chiral centers, making it one of the most complex non-protein drugs ever prepared by total synthesis for clinical trials.[1]

What is the primary mechanism of action for E7130? E7130 has a dual mechanism of action:

- Microtubule Dynamics Inhibitor: It is a potent inhibitor of microtubule growth, but it functions
 with a distinct mechanism compared to other agents like taxanes.[1][5][6][10]
- Tumor Microenvironment (TME) Modulator: E7130 remodels the TME by increasing CD31-positive endothelial cells (vascular remodeling) and, crucially, reducing α-SMA-positive cancer-associated fibroblasts (CAFs).[3][4][5][6][11][12]

What was the single most important breakthrough for the large-scale synthesis of E7130? The most critical innovation was the development of a third-generation synthetic route that changed the site of coupling for the two major molecular fragments. This route employed a novel Zr/Ni



mediated ketone coupling, which dramatically improved the efficiency and yield of the synthesis and simplified the final cyclization and purification steps.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative outcomes for the large-scale synthesis of E7130 and its immediate precursor under GMP conditions.

Compound	Starting Material Mass	Final Mass Achieved	Purity	Purification Method	Reference
C52- Halichondrin- B Alcohol	Not specified	19.5 g	99.84%	Not specified	[10]
E7130 (C52- Halichondrin- B Amine)	15.0 g	11.5 g	99.81%	No HPLC Required	[2][4][10][11]

Experimental Protocols

The complete, step-by-step 92-step synthesis of E7130 is proprietary and exceedingly complex. However, the overall strategy and key methodologies have been described in publications from the Kishi group and Eisai. The full experimental procedures can be found in the supporting information of the primary literature.[7]

Overall Synthetic Strategy:

The synthesis is a convergent one, meaning that large, complex fragments of the molecule ("left half" and "right half") are synthesized independently and then joined together near the end of the process. This is more efficient for complex molecules than a purely linear synthesis.

Key Enabling Experiment: Zr/Ni Mediated Ketone Coupling

The crucial step in the third-generation synthesis is the coupling of the two primary fragments. This was achieved using a novel zirconium and nickel-mediated reaction.



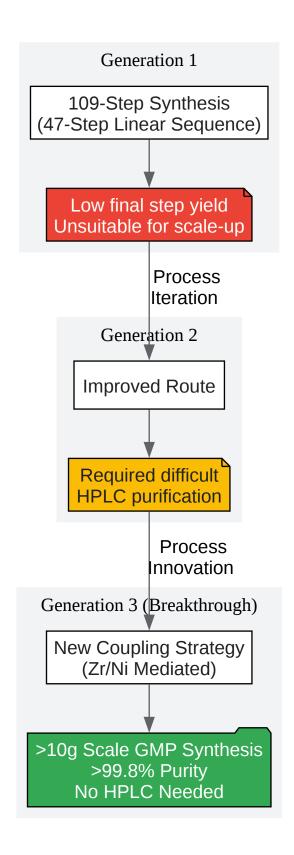
- Fragment Preparation: The advanced "left half" and "right half" intermediates are synthesized through multi-step sequences with high stereochemical control.
- Coupling Reaction: The fragments are coupled using a reagent system containing zirconium (Zr) and nickel (Ni) catalysts. This facilitates the formation of a key carbon-carbon bond between the two complex ketones.
- Deprotection and Cyclization: Following the successful coupling, final protecting groups are removed, and the molecule undergoes its final macrolactonization (cyclization) to yield the complete E7130 structure.

This refined strategy proved to be highly efficient and robust, enabling the production of multigram quantities of the drug substance.

Visualizations

Diagram 1: E7130 Synthesis Workflow Evolution

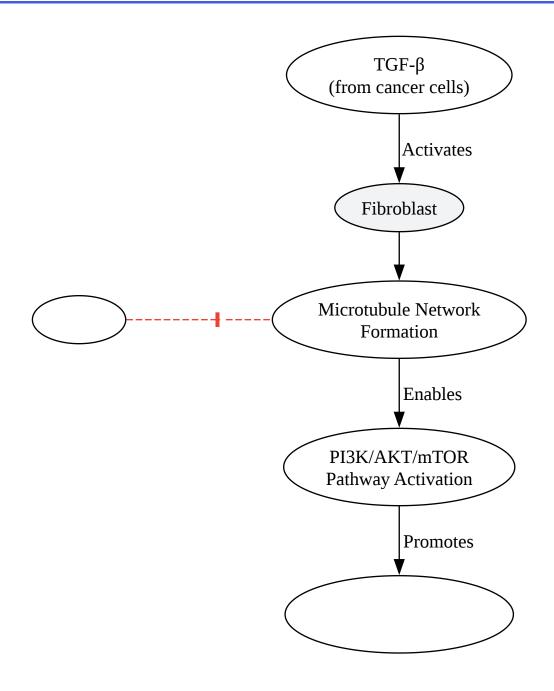




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Caption: Logical workflow of E7130 synthesis development.





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